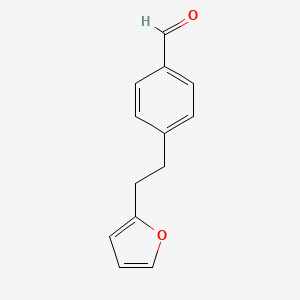

4-(2-Furan-2-yl-ethyl)-benzaldehyde

Description

4-(2-Furan-2-yl-ethyl)-benzaldehyde is a benzaldehyde derivative featuring a furan-containing ethyl substituent at the para position of the benzaldehyde core. Benzaldehyde derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, often modulated by substituents such as alkyl chains, heterocycles, or electron-withdrawing groups .

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-[2-(furan-2-yl)ethyl]benzaldehyde |

InChI |

InChI=1S/C13H12O2/c14-10-12-5-3-11(4-6-12)7-8-13-2-1-9-15-13/h1-6,9-10H,7-8H2 |

InChI Key |

HDXGBLMRZRHVNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- 4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl (-CF₃) group at the para position, known for its electron-withdrawing effects and metabolic stability. Synthesized via condensation reactions in acidic ethanol .

- 4-(N,N-Dimethylamino)benzaldehyde: Features a dimethylamino (-NMe₂) group, which enhances electron-donating capacity and is used in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives) .

- (2'S)-4-(2'S-Hydroxy-3'S-methyl-3'S-butenoxy)benzaldehyde: A natural benzaldehyde derivative from Zanthoxylum rhetsa with a complex branched ether substituent, isolated via chromatographic methods .

- Eurotium-derived benzaldehydes : Include prenylated and epoxy-substituted variants (e.g., compounds 26–29 , 37–38 ), characterized by polyketide-derived side chains and significant antioxidant/antimicrobial activities .

Key Observations:

- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency but may reduce solubility .

- Heterocyclic substituents (e.g., furan, pyrrole) improve anti-inflammatory activity, likely via π-π interactions with target proteins .

- Prenylated side chains in Eurotium derivatives correlate with antioxidative capacity due to radical-scavenging motifs .

Physicochemical Properties

- Solubility : Furan-ethyl groups may increase lipophilicity compared to polar derivatives like 4-hydroxybenzaldehyde (logP ~1.5) .

- Reactivity : The aldehyde group enables Schiff base formation, utilized in hydrazone and thiourea syntheses (e.g., 7a–f in ).

- Crystallinity: Planar benzaldehyde derivatives (e.g., 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde) form layered structures via C–H···O interactions, influencing solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.